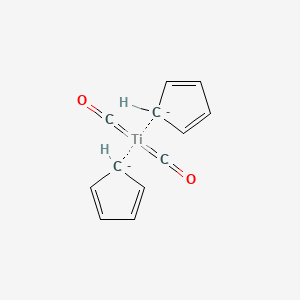
Dicarbonylbis(cyclopentadienyl)titanium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicarbonylbis(cyclopentadienyl)titanium(II) is a chemical compound with the formula (η5-C5H5)2Ti(CO)2. This maroon-colored, air-sensitive species is soluble in aliphatic and aromatic solvents . It has been used for various chemical reactions, including the deoxygenation of sulfoxides, reductive coupling of aromatic aldehydes, and reduction of aldehydes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicarbonylbis(cyclopentadienyl)titanium(II) is typically prepared by the reduction of titanocene dichloride with magnesium as a slurry in tetrahydrofuran (THF) under an atmosphere of carbon monoxide . The reaction can be represented as follows:
(C5H5)2TiCl2+Mg+2CO→(C5H5)2Ti(CO)2+MgCl2
Historically, the complex was first prepared by the reduction of titanocene dichloride with sodium cyclopentadienyl under an atmosphere of carbon monoxide .
Industrial Production Methods
While specific industrial production methods for Dicarbonylbis(cyclopentadienyl)titanium(II) are not widely documented, the laboratory synthesis methods mentioned above can be scaled up for industrial applications. The key is to maintain an inert atmosphere and control the reaction conditions to ensure the purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions
Dicarbonylbis(cyclopentadienyl)titanium(II) undergoes several types of chemical reactions, including:
Reduction: It is used for the reduction of aldehydes and deoxygenation of sulfoxides.
Substitution: The compound can react with acyl halides to form acyl derivatives.
Common Reagents and Conditions
Reduction: Common reagents include aldehydes and sulfoxides, with the reaction typically carried out under an inert atmosphere.
Substitution: Acyl halides (e.g., RCOCl) are used as reagents, and the reactions are conducted under controlled conditions to form acyl derivatives.
Major Products
Scientific Research Applications
Dicarbonylbis(cyclopentadienyl)titanium(II) has several scientific research applications:
Mechanism of Action
The mechanism by which Dicarbonylbis(cyclopentadienyl)titanium(II) exerts its effects involves its ability to act as a reducing agent. The compound’s titanium center can undergo oxidation-reduction reactions, facilitating the reduction of aldehydes and deoxygenation of sulfoxides . The molecular targets and pathways involved include the interaction of the titanium center with the functional groups of the substrates, leading to the desired chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- Dicarbonylbis(cyclopentadienyl)zirconium(II)
- Dicarbonylbis(cyclopentadienyl)hafnium(II)
Uniqueness
Dicarbonylbis(cyclopentadienyl)titanium(II) is unique due to its specific reactivity and the nature of the titanium center. While similar compounds like Dicarbonylbis(cyclopentadienyl)zirconium(II) and Dicarbonylbis(cyclopentadienyl)hafnium(II) share some properties, the titanium compound is particularly effective in certain reduction and deoxygenation reactions .
Properties
Molecular Formula |
C12H10O2Ti-2 |
|---|---|
Molecular Weight |
234.07 g/mol |
InChI |
InChI=1S/2C5H5.2CO.Ti/c2*1-2-4-5-3-1;2*1-2;/h2*1-5H;;;/q2*-1;;; |
InChI Key |
RBTVJKOSCOCJCP-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.C(=O)=[Ti]=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4[N'-[1-[3-Fluoro-4-methoxy-phenyl)-ethylidene]hydrazino}benzenesulfonamide](/img/structure/B14787480.png)

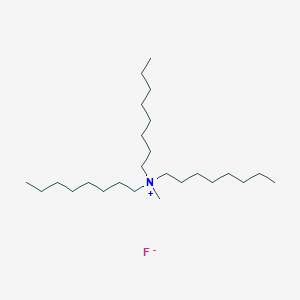
![6,8-Dibromo-2-chloroimidazo[1,2-a]pyridine](/img/structure/B14787494.png)
![(13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14787506.png)
![(2S,3R)-2-[(2S)-6-Amino-2-[(2S)-2-[(2S)-2-amino-3-phenylpropanamido]-3-(1H-indol-3-YL)propanamido]hexanamido]-3-hydroxybutanoic acid](/img/structure/B14787512.png)
![(10R,13R)-6-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14787518.png)

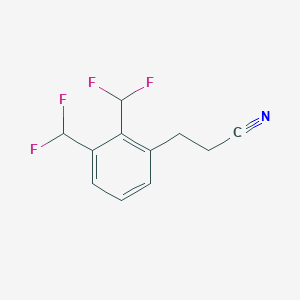
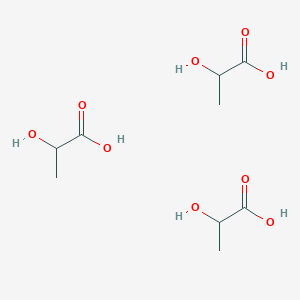

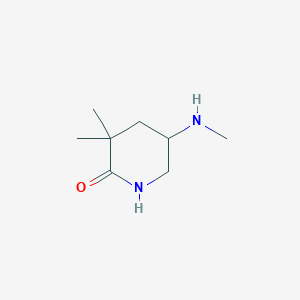
![6-(6-amino-8-chloropurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;dihydrate](/img/structure/B14787546.png)
